Cas no 57184-22-2 (Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-)
57184-22-2 structure
Product Name:Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-
Numero CAS:57184-22-2
MF:C45H63N3O12
MW:837.99463391304
CID:372183
PubChem ID:6438469
Update Time:2025-04-19
Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-
- 3-(4-ISOBUTYL-1-PIPERAZINYL)RIFAMYCIN
- Rifandin
- R-76-1
- 3-(4-Isobutyl-1-piperazinyl)rifamycin [WHO-DD]
- 3-(1-isobutyl-1-piperazinyl)rifamycin SV
- BRN 1069385
- Rifamycin, 3-[4-(2-methylpropyl)-1-piperazinyl]-
- Isobutylpiperazinylrifamycin SV
- SCHEMBL14817588
- R 76-1
- R-761
- Rifamycin, 3-(4-(2-methylpropyl)-1-piperazinyl)-
- 3-[4-(2-Methylpropyl)-1-piperazinyl]rifamycin
- UNII-5ARN4FK9X2
- 5ARN4FK9X2
- 57184-22-2
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate
- R 761
-
- Inchi: 1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1
- Chiave InChI: XUBKCCSAVNRWOX-BVHPQESASA-N
- Sorrisi: O(C(C)=O)[C@@H]1[C@H](C)[C@H](C=CO[C@]2(C)C(C3C(=C(C)C(=C4C(=C(C(=C(C=34)O)N3CCN(CC(C)C)CC3)NC(C(C)=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]([C@H]1C)O)O)=O)O)O)O2)=O)OC |c:42,t:8,44|
Proprietà calcolate
- Massa esatta: 837.441
- Massa monoisotopica: 837.441
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 60
- Conta legami ruotabili: 6
- Complessità: 1600
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 208A^2
- XLogP3: 6.7
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 980.7°Cat760mmHg
- Punto di infiammabilità: 546.9°C
- Indice di rifrazione: 1.629
- PSA: 211.28000
- LogP: 5.62010
Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]- Letteratura correlata
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
57184-22-2 (Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-) Prodotti correlati
- 6998-60-3(Rifogal)
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti